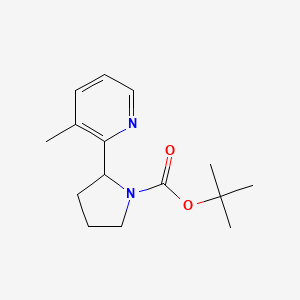

tert-Butyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-11-7-5-9-16-13(11)12-8-6-10-17(12)14(18)19-15(2,3)4/h5,7,9,12H,6,8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPGQMRMUNBMFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2CCCN2C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

tert-Butoxycarbonyl (Boc) Protection Mechanism

The tert-butoxycarbonyl (Boc) group serves as a cornerstone for nitrogen protection in pyrrolidine chemistry. As demonstrated in the synthesis of tert-butyl pyrrolidin-3-ylcarbamate derivatives, Boc introduction typically employs di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as N,N-diisopropylethylamine (DIEA) or triethylamine (EtN). For example, tert-butyl 3-(((benzyloxy)carbonyl)amino)pyrrolidine-1-carboxylate was synthesized via benzyl chloroformate (Cbz-Cl) activation under ice-cold conditions, achieving 87.2% yield. This underscores the compatibility of Boc with subsequent functionalization steps.

Stability and Deprotection Considerations

Boc-protected intermediates exhibit stability under basic and nucleophilic conditions but are cleavable via trifluoroacetic acid (TFA) in dichloromethane (DCM). This orthogonal protection strategy enables sequential modifications, such as alkylation or reductive amination, without compromising the carbamate integrity.

Reaction Optimization and Purification Techniques

Solvent and Temperature Effects

Optimal alkylation yields (53–93%) were achieved using polar aprotic solvents (DMF, acetonitrile) at 0–25°C. For instance, tert-butyl (1-butylpyrrolidin-3-yl)carbamate synthesis required 2 h at room temperature in acetonitrile with DIEA. Elevated temperatures risk side reactions, as seen in patent CN105085510A, where formaldehyde-mediated cyclization at 10–20°C preserved product integrity.

Purification via Column Chromatography

Crude products were routinely purified using silica gel chromatography with eluents such as methylene chloride/methanol (40:1) or ethyl acetate/petroleum ether (1:5). These systems resolve Boc-protected intermediates from unreacted starting materials and byproducts.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Profiling

H-NMR spectra of Boc-protected pyrrolidines exhibit distinct resonances:

-

Pyrrolidine protons : Multiplet signals between δ 2.20–4.38 ppm, varying with substitution patterns.

For example, tert-butyl (1-isopentylpyrrolidin-3-yl)carbamate showed characteristic isopentyl methyl signals at δ 0.89 ppm (d, Hz, 6H).

High-Performance Liquid Chromatography (HPLC)

Purity assessments via HPLC (e.g., 99.6% for (S)-4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate) ensure compliance with pharmaceutical standards.

Comparative Analysis of Synthetic Routes

Table 1: Synthetic Approaches to Boc-Protected Pyrrolidines

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrrolidine carboxylic acids, while reduction may produce pyrrolidine alcohols. Substitution reactions can result in various substituted pyrrolidine derivatives .

Scientific Research Applications

tert-Butyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with the target molecule, differing primarily in pyridine ring substituents, linker groups, or additional functional moieties:

*Note: Molecular weight in is listed ambiguously; values may require verification.

Key Observations:

Substituent Effects: Electron-donating groups (e.g., methyl, methoxy) enhance stability but may reduce reactivity compared to electron-withdrawing groups (e.g., bromo, iodo) .

Positional Isomerism :

- The position of substituents on the pyridine ring significantly impacts molecular geometry and intermolecular interactions. For example, the 3-methylpyridin-2-yl group in the target compound may confer distinct steric and electronic effects compared to 2-methoxy-5-methylpyridin-3-yl analogs .

Analytical Data

- NMR Trends : Pyrrolidine protons typically resonate between δ 1.2–3.5 ppm, while pyridine protons appear downfield (δ 6.5–8.5 ppm). Methoxy groups show sharp singlets near δ 3.8 ppm .

- Mass Spectrometry : HRMS data for related compounds confirm molecular ions (e.g., [M+H]+ at m/z 392 for a methylpyridinyl analog) .

Commercial Availability and Pricing

Halogenated derivatives (e.g., iodo, bromo) are consistently priced higher due to synthetic complexity and reagent costs .

Q & A

Basic: What are the established synthetic routes for synthesizing tert-butyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate?

Methodological Answer:

The synthesis typically involves three key steps:

Pyrrolidine Ring Formation : Cyclization of nitrogen-containing precursors (e.g., acetals or ketals) via intramolecular cyclization under basic conditions (e.g., KOH/EtOH) .

Pyridine Substitution : Coupling the pyrrolidine intermediate with 3-methylpyridine-2-yl groups using cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution .

Protection/Deprotection : Introduction of the tert-butyl carboxylate group via tert-butyl chloroformate in the presence of a base (e.g., triethylamine) .

Key Considerations : Optimize reaction temperature (often 80–100°C) and solvent polarity (e.g., DMF or THF) to enhance yields (typically 50–70%) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the pyrrolidine backbone and substituents (e.g., tert-butyl at δ ~1.4 ppm, pyridine protons at δ 7.0–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify the molecular ion peak (e.g., [M+H] for CHNO: expected m/z 276.18) .

Advanced: How can stereochemical challenges during synthesis be systematically addressed?

Methodological Answer:

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC to separate enantiomers .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to control stereochemistry at the pyrrolidine C2 position .

- X-ray Crystallography : Confirm absolute configuration of crystalline intermediates .

Note : Stereochemical mismatches (e.g., racemization during coupling) require rigorous reaction monitoring via TLC or in-situ IR .

Advanced: What strategies improve reaction yields and purity in large-scale synthesis?

Methodological Answer:

- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce byproducts .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)/XPhos) for coupling steps to enhance efficiency .

- Workflow Integration : Use continuous flow reactors for exothermic steps (e.g., cyclization) to maintain temperature control and scalability .

Data-Driven Adjustment : Correlate reaction parameters (e.g., time, temperature) with LC-MS data to refine conditions .

Biological: What are the potential biological targets or mechanisms of action for this compound?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET) due to the pyridine ring’s electron-deficient nature .

- Neuroprotection : Evaluate in vitro neuroprotective activity via glutamate-induced cytotoxicity models in SH-SY5Y cells .

- Molecular Docking : Use AutoDock Vina to predict binding affinity for nicotinic acetylcholine receptors (nAChRs), leveraging the pyridine-pyrrolidine scaffold’s similarity to nicotine .

Data Analysis: How should researchers resolve contradictions in reported solubility or reactivity data?

Methodological Answer:

- Solvent Polarity Tests : Compare solubility in DMSO vs. water using nephelometry to identify discrepancies caused by solvent choice .

- Reactivity Validation : Replicate conflicting reactions under controlled conditions (e.g., inert atmosphere) to rule out oxygen/moisture interference .

- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., tert-butyl 2-(chloromethyl)pyrrolidine derivatives) to identify trends in substituent effects .

Advanced: How does the 3-methylpyridine substituent influence the compound’s electronic properties?

Methodological Answer:

- Computational Studies : Perform DFT calculations (e.g., Gaussian 16) to analyze electron density distribution; the methyl group donates electron density via hyperconjugation, stabilizing the pyridine ring .

- Cyclic Voltammetry : Measure oxidation potentials to assess the substituent’s impact on redox behavior (expected shift due to methyl’s electron-donating effect) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Storage : Keep under argon at −20°C in amber vials to prevent hydrolysis of the tert-butyl ester .

- Stability Monitoring : Conduct periodic HPLC checks (every 6 months) to detect degradation (e.g., tert-butyl group cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.